molecular formula C3H3FN2 B020599 4-Fluoro-1H-imidazole CAS No. 30086-17-0

4-Fluoro-1H-imidazole

Cat. No. B020599
CAS RN: 30086-17-0
M. Wt: 86.07 g/mol
InChI Key: HWUPTWDARIVICI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluoro-1H-imidazole derivatives often involves multi-step reactions, including cyclization, alkylation, hydrolyzation, and chlorination processes. For example, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole is synthesized from o-phenylenediamine and ethyl acetoacetate, showcasing the complexity and versatility in synthesizing fluorinated imidazole derivatives (Huang Jin-qing, 2009).

Molecular Structure Analysis

The molecular structure of fluorinated imidazole compounds is often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile's structure was confirmed through X-ray studies, revealing interesting aspects like intramolecular hydrogen bonds and crystal packing governed by intermolecular hydrogen bonds (S. Özbey et al., 2004).

Chemical Reactions and Properties

Fluorinated imidazoles undergo various chemical reactions, such as regioselective fluorination, which showcases their reactivity and potential for further chemical modifications. For example, 3-fluorinated imidazo[1,2-a]pyridines were synthesized using Selectfluor as the fluorinating agent in aqueous conditions, highlighting the electrophilic fluorination process and the achievable monofluorinated products (Ping Liu et al., 2015).

Scientific Research Applications

1. Fluorescent Imidazole Derivatives

  • Application Summary : Imidazole derivatives have been synthesized that exhibited strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence, and halochromism .
  • Methods of Application : The synthesis involved the creation of methoxy and hydroxyl group substituted triphenylamine (TPA)-imidazole fluorescent molecules .
  • Results : The hydroxyl substituted molecules showed moderate to strong fluorescence in solution depending on solvent polarity and very weak solid state fluorescence. Methoxy substituted molecules displayed strong fluorescence both in solution and solid state .

2. Synthesis of Substituted Imidazoles

  • Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
  • Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

3. Therapeutic Potential

  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

4. Fluorescent Protein Chromophores

  • Application Summary : Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including fluorescent protein chromophores .
  • Methods of Application : This application involves the use of imidazole derivatives in the creation of fluorescent protein chromophores .
  • Results : The specific results or outcomes of this application are not provided in the source .

5. Antimicrobials

  • Application Summary : Imidazole derivatives are extensively used as antimicrobials .
  • Methods of Application : This involves the use of imidazole derivatives in prochloraz (fungicide) and imazamox (herbicide) .
  • Results : The specific results or outcomes of this application are not provided in the source .

6. Coordination to Metal Centre

  • Application Summary : Imidazole derivatives can coordinate to metal centres such as Ir, Ln, and Eu to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
  • Methods of Application : This involves the use of imidazole derivatives in the creation of photosensitizers .
  • Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

When handling 4-Fluoro-1H-imidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Imidazole and its derivatives have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . The development of imidazole as a reliable and safer alternative to anticancer treatment is generating much attention among experts .

properties

IUPAC Name

5-fluoro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUPTWDARIVICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184171
Record name 4-Fluoroimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-imidazole

CAS RN

30086-17-0
Record name 4-Fluoroimidazole
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Record name 30086-17-0
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Record name 4-Fluoroimidazole
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Record name 4-Fluoro-1H-imidazole
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Record name 4-FLUOROIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Albertshofer, NS Mani - The Journal of Organic Chemistry, 2016 - ACS Publications
We report the regioselective and direct functionalization of rationally designed imidazole derivatives through electrophilic fluorination with N-fluorobenzenesulfonimide enabled via in …
Number of citations: 16 pubs.acs.org
A Kaldybayeva, V Yu, A Malmakova… - Chemical Journal of …, 2022 - chemjournal.kz
… reduction-diazotization of 4-nitro-1H-imidazole (55) with the NaNO2/Zn mixture, followed by the photolysis in the presence of aqueous tetrafluoroboric acid to form 4-fluoro-1Himidazole (…
Number of citations: 2 www.chemjournal.kz
Y Lingscheid, M Paul, A Bröhl… - Magnetic …, 2018 - Wiley Online Library
… mg (0.823 mmol, 95%, 0.92 eq) of trimethyloxonium tetrafluoroborate and suspended in 7.5 ml of dry dichloromethane; 127 mg (0.893 mmol, 1.00 eq) of 1-butyl-4-fluoro-1H-imidazole …
FA Luzzio - Advances in Heterocyclic Chemistry, 2020 - Elsevier
… Hence, reduction-diazotization (NaNO 2 /Zn) of 102 followed by a photolysis in the presence of aqueous tetrafluoroboric acid provided 4-fluoro-1H imidazole 103 (30%–40%). …
Number of citations: 12 www.sciencedirect.com
C Ring - 2017 - search.proquest.com
… 211.3 mg ethyl 4-fluoro1H-imidazole-5-carboxylate (18) (1.336 mmol) was added in 50 mg portions. Disappearance of the ethyl 4-fluoro-1H-imidazole-5-carboxylate was observed via …
Number of citations: 2 search.proquest.com
A Wang, X Luo, X Meng, Z Lu, K Chen… - Journal of Medicinal …, 2023 - ACS Publications
The androgen/androgen receptor (AR) signaling pathway plays an important role in castration-resistant prostate cancer (CRPC). Bifunctional agents that simultaneously degrade AR …
Number of citations: 1 pubs.acs.org
JC Dobrowolski - Croatica Chemica Acta, 2009 - hrcak.srce.hr
The homology (homolo) relation between molecules was introduced. This relation is a generalization of an old idea of series of homologous compounds. The homolo relation operates …
Number of citations: 7 hrcak.srce.hr
MMA Ali, M Abdel-Rahman… - Indian Journal of …, 2023 - indianentomology.org
Field and laboratory studies were oriented to evaluate the relative resistance of three cantaloupe cultivars; Tenorio RZ, 62, and Ideal to some sap sucking pest; whitefly, Bemisia tabaci (…
Number of citations: 2 www.indianentomology.org

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